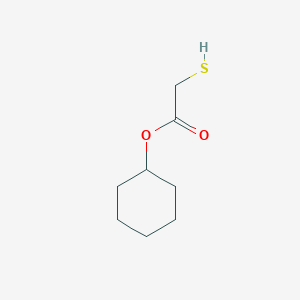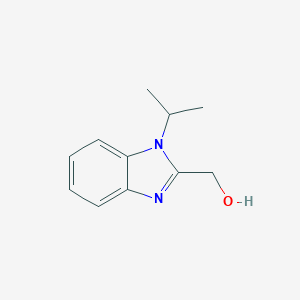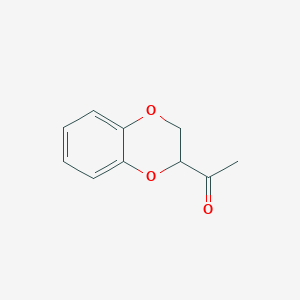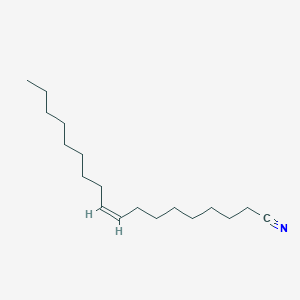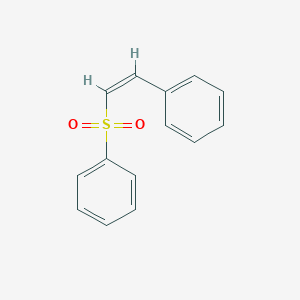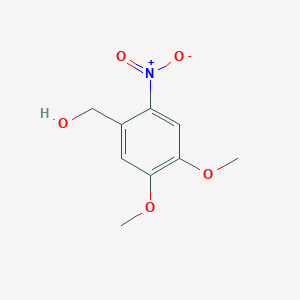
Hidrato de bis(2,2,6,6-tetrametil-3,5-heptanodionato) de bario
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(thd)2, is a chemical compound synthesized using barium precursors and is characterized by its coordination with ligands such as 2,2,6,6-tetramethyl-3,5-heptanedionate (thd). The compound is of interest due to its potential applications in metal-organic chemical vapor deposition (MOCVD), a process used for creating thin films of various materials.
Synthesis Analysis
The synthesis of Ba(thd)2 can be achieved by reacting Hthd with barium metal or barium isopropoxide. The resulting compound can form a solvated complex, which has been isolated and characterized through various analytical techniques, including elemental analysis, mass spectrometry, and spectroscopy methods such as IR, 1H, and 13C NMR. The solvated complex is dimeric, with barium atoms bridged by oxygen atoms from the β-diketonato ligands, while the remaining ligands are coordinated in a terminal mode .
Molecular Structure Analysis
The molecular structure of barium bis(β-diketonato) complexes has been studied using single-crystal X-ray structural studies. These studies reveal that the barium center in such complexes typically exhibits a high coordination number, as seen in the mononuclear complex with a coordination number of 10. The geometry of these complexes is influenced by the coordination of ligands, such as polyethers, which can coordinate in a meridional fashion, and β-diketonato ligands that are positioned on opposite sides of the neutral ligand mean plane .
Chemical Reactions Analysis
The reactivity of barium bis(β-diketonato) complexes is tailored for their use in MOCVD processes. The synthesis of polyether adducts of bis(β-diketonato)barium has been reported, where the complexes exhibit volatility and low melting points, making them suitable for vapor deposition techniques. These complexes are synthesized through reactions involving n-propylammonium+hfa- in DMF with an aqueous solution of Ba(NO3)2 and the polyether, or by reacting the polyether with Ba(hfa)2 in toluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of barium bis(β-diketonato) complexes are characterized by their volatility and the ability to form stable complexes with various ligands. The Ba-O bond lengths within these complexes can vary, influencing their stability and reactivity. The complexes' melting points are dependent on the nature of the coordinated polyether, which also affects their suitability as precursors for MOCVD. These properties are crucial for the implementation of these complexes in thin-film formation, as they determine the deposition conditions and the quality of the resulting films .
Aplicaciones Científicas De Investigación
Preparación de superconductores de alta temperatura
El hidrato de bis(2,2,6,6-tetrametil-3,5-heptanodionato) de bario se utiliza de forma rutinaria como precursor para la producción por Deposición Química de Vapor de Metales Orgánicos (MOCVD) del superconductor de alta temperatura Óxido de Cobre de Ytrio y Bario (YBa2Cu3O7-δ, YBCO) . La técnica MOCVD es un proceso prometedor para la preparación de YBCO debido a su adaptabilidad a procesos a gran escala, su excelente control de la composición y la uniformidad de la película .
Síntesis de α-Aril-β-dicetonas
Este compuesto se ha utilizado en la síntesis de α-aril-β-dicetonas . Estas dicetonas son intermediarios importantes en la síntesis orgánica y tienen aplicaciones en diversos campos como la farmacéutica, la agroquímica y la ciencia de los materiales.
Síntesis de complejo dirutenio puenteado por dicianamidobenceno
El this compound se utiliza en la síntesis de complejo dirutenio puenteado por dicianamidobenceno . Estos complejos tienen aplicaciones potenciales en catálisis, magnetismo y electrónica molecular.
Síntesis de complejo de iridio (III) emisor de naranja
Este compuesto se utiliza como ligando auxiliar en la síntesis de complejo de iridio (III) emisor de naranja . Estos complejos se utilizan en diodos orgánicos emisores de luz (OLED), que se utilizan en tecnología de pantallas e iluminación de estado sólido.
Estudios de estabilidad térmica
Las propiedades térmicas y la cinética de descomposición del this compound se han investigado sistemáticamente mediante métodos de análisis termogravimétrico no isotérmico . Esta información es crucial para comprender la estabilidad del compuesto en diferentes condiciones, lo que es importante para sus aplicaciones en diversos procesos químicos.
Estudios de características de evaporación
Se estudian las características de evaporación del this compound para comprender su comportamiento durante el proceso MOCVD . Esta información es importante para optimizar el proceso MOCVD y mejorar la calidad de la película de YBCO resultante.
Safety and Hazards
Mecanismo De Acción
Target of Action
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.
Mode of Action
Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .
Biochemical Pathways
It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .
Pharmacokinetics
It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .
Result of Action
The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .
Action Environment
The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .
Propiedades
IUPAC Name |
barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMVAOYALBBBH-ATMONBRVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17594-47-7 |
Source


|
| Record name | Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


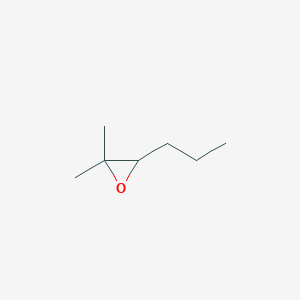

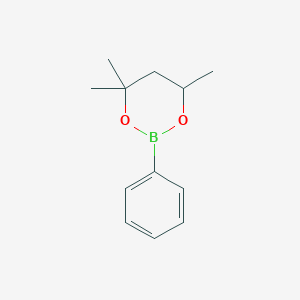
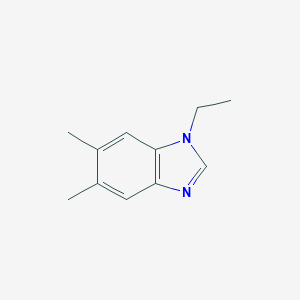
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
